BenchChemオンラインストアへようこそ!

Elarofiban

GPIIb/IIIa receptor fibrinogen binding inhibition platelet aggregation

Elarofiban (RWJ-53308) is a nonpeptide oral αIIbβ3 antagonist with 16% bioavailability, enabling chronic thrombosis models without IV infusion. With 0.4 nM IC50 and 125,000-fold αIIbβ3/αvβ3 selectivity, it serves as a validated reference standard and PET tracer scaffold precursor. Ideal for researchers transitioning from acute IV agents (tirofiban, eptifibatide) to chronic oral dosing paradigms.

Molecular Formula C22H34N4O5
Molecular Weight 434.5 g/mol
CAS No. 221005-96-5
Cat. No. B1671160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElarofiban
CAS221005-96-5
SynonymsElarofiban;  RWJ 53308;  RWJ-53308;  RWJ53308
Molecular FormulaC22H34N4O5
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3.O
InChIInChI=1S/C22H32N4O4.H2O/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17;/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29);1H2/t18-,19+;/m1./s1
InChIKeyVHTVZWUXMIOMAD-VOMIJIAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elarofiban (RWJ-53308): A High-Affinity Oral αIIbβ3 Antagonist for Thrombosis Research


Elarofiban (CAS 221005-96-5), also designated RWJ-53308, is a synthetic, nonpeptide, orally active antagonist of the platelet fibrinogen receptor αIIbβ3 (GPIIb/IIIa) [1]. It was developed as a potential antithrombotic agent and reached Phase II clinical trials for myocardial infarction and thrombosis, though development was later discontinued [2][3]. The compound binds with high affinity to αIIbβ3, inhibiting fibrinogen binding and subsequent platelet aggregation. Its physicochemical properties—including a molecular weight of 434.5 g/mol and a calculated xlogp of -2.2 [4]—align with oral druggability criteria.

Elarofiban in Focus: Why Generic Substitution of αIIbβ3 Antagonists Is Scientifically Invalid


The αIIbβ3 (GPIIb/IIIa) antagonist class is not pharmacologically interchangeable. Members diverge markedly in molecular structure, binding kinetics, route of administration, and clinical utility. For instance, tirofiban and eptifibatide are intravenous-only agents with negligible oral bioavailability (eptifibatide ~0%; tirofiban ~2.2% in rats) [1][2], rendering them unsuitable for chronic oral dosing. Even among oral agents, critical differences in binding affinity, selectivity profile, and in vivo efficacy preclude casual substitution [3]. The selection of a specific αIIbβ3 antagonist for research—whether for in vitro platelet studies, in vivo thrombosis models, or tracer development—requires precise, compound-specific evidence.

Quantitative Differentiation: Elarofiban's Verifiable Advantages Over Alternative αIIbβ3 Antagonists


Binding Affinity: Elarofiban Exhibits Sub-Nanomolar Potency for αIIbβ3, Exceeding Tirofiban and Eptifibatide

Elarofiban demonstrates exceptionally high affinity for the αIIbβ3 receptor, with an IC50 of 0.4 ± 0.3 nM for inhibiting fibrinogen binding [1]. This potency is significantly greater than that of tirofiban, which has reported IC50 values of 5–9 nM in radioligand binding assays [2], and eptifibatide, which exhibits an IC50 of approximately 16–27 mg/mL (~10–17 μM) in ADP-induced platelet aggregation [3]. The 10- to 20-fold higher affinity of Elarofiban translates to greater potency in downstream functional assays.

GPIIb/IIIa receptor fibrinogen binding inhibition platelet aggregation

Selectivity Profile: Elarofiban Displays Marked αIIbβ3 Selectivity Over αvβ3, Unlike Tirofiban

Elarofiban demonstrates high selectivity for αIIbβ3 over the related integrin αvβ3, with an IC50 of 50,000 nM for inhibiting vitronectin binding to αvβ3, representing a >125,000-fold selectivity window [1]. In contrast, tirofiban exhibits moderate αvβ3 cross-reactivity (IC50 ~15 nM) [2], which may contribute to off-target vascular effects. This exceptional selectivity profile makes Elarofiban a more precise tool for dissecting αIIbβ3-specific signaling pathways.

integrin selectivity αIIbβ3 vs αvβ3 off-target effects

Oral Bioavailability: Elarofiban Enables Oral Dosing, a Decisive Advantage Over Intravenous-Only Agents

Elarofiban exhibits an oral bioavailability of 16 ± 7% in dogs [1], enabling oral administration in preclinical models. This contrasts sharply with tirofiban and eptifibatide, which are strictly intravenous agents with oral bioavailabilities of ~2.2% in rats (tirofiban) and practically nil (eptifibatide) [2][3]. The ability to administer Elarofiban orally facilitates chronic dosing regimens and simplifies in vivo experimental protocols, particularly in long-term thrombosis models.

oral bioavailability pharmacokinetics route of administration

In Vivo Efficacy: Elarofiban Demonstrates Robust Antithrombotic Activity in Multiple Preclinical Thrombosis Models

Elarofiban exhibits significant antithrombotic efficacy across multiple in vivo models. In a canine arteriovenous (AV) shunt model, oral administration of 3 mg/kg reduced thrombus weight [1]. In a guinea pig carotid artery pinch-injury model, intravenous administration of 0.7 mg/kg completely suppressed thrombus-induced cyclic flow reductions (CFR) [1]. Furthermore, Elarofiban blocked thrombus formation in both photoactivation- and ferric chloride-induced thrombosis models in guinea pigs at doses of 0.3 and 1 mg/kg i.v., respectively [1]. This breadth of in vivo validation is a critical differentiator from less well-characterized oral αIIbβ3 antagonists.

in vivo thrombosis models antithrombotic efficacy preclinical validation

Optimal Research and Industrial Applications for Elarofiban (RWJ-53308)


In Vivo Oral Antithrombotic Efficacy Studies

Leveraging its 16% oral bioavailability, Elarofiban is ideally suited for chronic oral dosing studies in rodent and canine thrombosis models, circumventing the need for continuous intravenous infusion required by tirofiban or eptifibatide [1]. Its validated efficacy in canine AV shunt and guinea pig pinch-injury models provides a robust experimental framework for investigating oral antithrombotic strategies [1].

High-Throughput Platelet Aggregation Screening

Elarofiban's sub-nanomolar affinity (IC50 = 0.4 nM) and potent inhibition of thrombin-, collagen-, ADP-, and arachidonic acid-induced platelet aggregation make it an excellent positive control or reference standard in high-throughput screening assays for novel antiplatelet agents [1]. Its high selectivity for αIIbβ3 over αvβ3 ensures that observed effects are primarily due to αIIbβ3 blockade [2].

Mechanistic Studies of αIIbβ3 Signaling and Thrombus Formation

The compound's high αIIbβ3 selectivity (IC50 αvβ3 = 50,000 nM) [2] allows researchers to dissect αIIbβ3-specific signaling pathways without confounding αvβ3-mediated effects. This is particularly valuable for studies investigating integrin crosstalk, platelet adhesion dynamics, and thrombus architecture.

Development of αIIbβ3-Targeted Imaging Agents

Elarofiban's scaffold has been successfully used as a starting point for developing positron emission tomography (PET) tracers, such as 18F-GP1, which retains high affinity for activated platelet αIIbβ3 and demonstrates favorable in vivo characteristics for thrombus imaging [3]. Researchers developing novel αIIbβ3-targeted imaging probes can utilize Elarofiban as a parent compound or reference ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elarofiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.